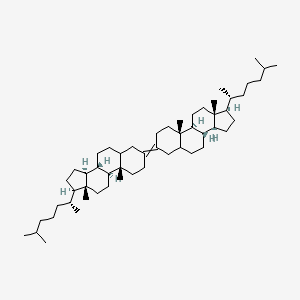
3-(Cholestan-3-ylidene)cholestane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cholestan-3-ylidene)cholestane is a complex organic compound derived from cholestane, a saturated tetracyclic triterpene. Cholestane itself is a 27-carbon biomarker produced by the diagenesis of cholesterol and is one of the most abundant biomarkers in the rock record
Métodos De Preparación
The synthesis of 3-(Cholestan-3-ylidene)cholestane typically involves several steps, starting from cholestan-3-one. One common method is the modified Clemmensen reduction, which involves the reduction of cholestan-3-one using zinc amalgam and hydrochloric acid in an ether solvent . The reaction conditions are carefully controlled, with temperatures maintained between -10°C and -15°C. The product is then purified through column chromatography and recrystallization.
Análisis De Reacciones Químicas
3-(Cholestan-3-ylidene)cholestane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reduction of cholestan-3-one to cholestane can be achieved using zinc and hydrochloric acid . Oxidation reactions can convert cholestane derivatives into more complex molecules, such as cholestane-3β,5α,6β-triol, which has neuroprotective properties . Common reagents used in these reactions include hydrogen chloride, zinc, and various oxidizing agents.
Aplicaciones Científicas De Investigación
3-(Cholestan-3-ylidene)cholestane and its derivatives have numerous applications in scientific research. In chemistry, they are used as biomarkers to study ancient animal life and reconstruct evolutionary relationships . In biology and medicine, compounds like cholestane-3β,5α,6β-triol are investigated for their neuroprotective effects and potential therapeutic applications . Additionally, these compounds are used in the petroleum industry to analyze organic compounds in petroleum deposits .
Mecanismo De Acción
The mechanism of action of 3-(Cholestan-3-ylidene)cholestane and its derivatives often involves interactions with cellular membranes and receptors. For instance, cholestane-3β,5α,6β-triol exerts its neuroprotective effects by negatively modulating NMDA receptors, thereby protecting neurons from glutamate-induced toxicity . This modulation involves the attenuation of calcium influx and the reduction of NMDA-mediated currents in neurons.
Comparación Con Compuestos Similares
3-(Cholestan-3-ylidene)cholestane is unique compared to other cholestane derivatives due to its specific structure and biological activities. Similar compounds include cholestane, cholestene, and cholestan-3-one . While cholestane is a saturated tetracyclic triterpene, cholestene contains a double bond, and cholestan-3-one has a ketone functional group. Each of these compounds has distinct chemical properties and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
58567-42-3 |
|---|---|
Fórmula molecular |
C54H92 |
Peso molecular |
741.3 g/mol |
Nombre IUPAC |
(8R,9S,10S,13R,14S,17R)-3-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C54H92/c1-35(2)13-11-15-37(5)45-21-23-47-43-19-17-41-33-39(25-29-51(41,7)49(43)27-31-53(45,47)9)40-26-30-52(8)42(34-40)18-20-44-48-24-22-46(38(6)16-12-14-36(3)4)54(48,10)32-28-50(44)52/h35-38,41-50H,11-34H2,1-10H3/t37-,38-,41?,42?,43+,44+,45-,46-,47+,48+,49+,50+,51+,52+,53-,54-/m1/s1 |
Clave InChI |
ZFLBFINVJHDOJX-KAEWKBQLSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(=C5CC[C@@]6([C@H]7CC[C@]8([C@H]([C@@H]7CCC6C5)CC[C@@H]8[C@H](C)CCCC(C)C)C)C)C4)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=C5CCC6(C(C5)CCC7C6CCC8(C7CCC8C(C)CCCC(C)C)C)C)C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


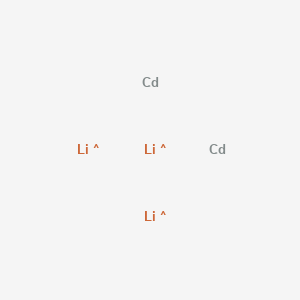


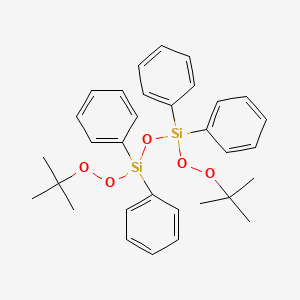
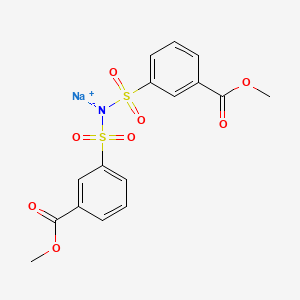
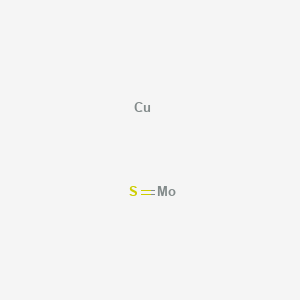
![1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene](/img/structure/B14623389.png)

![Acetamide, N-[2-(pentyloxy)phenyl]-](/img/structure/B14623395.png)
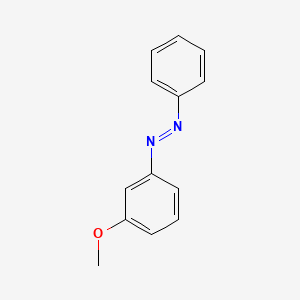
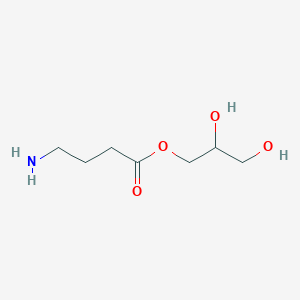
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one](/img/structure/B14623419.png)

![2-[(Dimethylamino)methylidene]nonanal](/img/structure/B14623426.png)
